Lipophilicity (clogP / logD) Distinction Relative to 5-Methoxymethyl and 5-Ethoxymethyl Congeners
The computed octanol-water partition coefficient (clogP) for 5-{[(1-ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one is approximately 3.8–4.2, based on fragment-based prediction (ACD/Labs / ChemAxon consensus). In contrast, the 5-(methoxymethyl)-3-phenyl analog (CAS 69974-30-7) has a clogP of approximately 1.5–1.8, and the 5-(ethoxymethyl) derivative approximately 2.0–2.2. This ~2-log-unit difference corresponds to a theoretical ~100-fold higher membrane partitioning coefficient for the target compound . Increased lipophilicity is associated with enhanced blood-brain barrier penetration potential and altered cytochrome P450 metabolic liability, both of which are critical differentiators in CNS drug discovery and in vitro ADME screening panels.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8–4.2 (fragment-based prediction) |
| Comparator Or Baseline | 5-(methoxymethyl)-3-phenyloxazolidin-2-one: clogP ≈ 1.5–1.8; 5-(ethoxymethyl) analog: clogP ≈ 2.0–2.2 |
| Quantified Difference | ΔclogP ≈ +2.0 to +2.4 (vs. methoxymethyl); ~100-fold higher predicted membrane partitioning |
| Conditions | Computational prediction using ACD/Labs Percepta / ChemAxon fragment methods |
Why This Matters
The ~100-fold higher lipophilicity differentiates this compound for CNS-targeted screening libraries and blood-brain barrier penetration studies, making the simpler 5-methoxymethyl analog unsuitable as a physicochemical surrogate.
